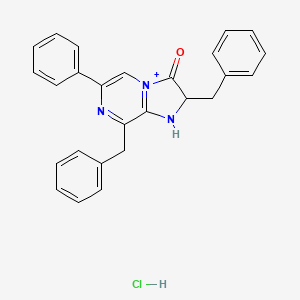

Coelenterazine 400a (hydrochloride)

Description

Overview of Coelenterazine (B1669285) Derivatives in Bioluminescence Research

Bioluminescence, the emission of light by living organisms, is a captivating natural phenomenon that has been harnessed as a powerful tool in scientific inquiry. springernature.com At the heart of many of these light-emitting systems is a class of molecules known as luciferins, with coelenterazine being a widespread example found in numerous marine organisms. nih.govillinois.edu The enzymatic oxidation of these substrates by luciferases results in the production of light, a process that has been adapted for a myriad of applications in molecular and cellular biology. springernature.com

To expand the utility of bioluminescence, researchers have synthesized a variety of coelenterazine derivatives. springernature.comnih.gov These synthetic analogs often exhibit altered properties compared to their natural counterpart, including shifts in emission wavelength, enhanced quantum yield, and modified cell membrane permeability. biotium.combioscience.co.uk The development of this diverse toolbox of coelenterazine derivatives has been instrumental in refining and broadening the applications of bioluminescence imaging (BLI). springernature.comnih.gov By engineering substrates with specific characteristics, scientists can tailor bioluminescent systems to suit particular experimental needs, leading to more sensitive and specific detection methods. nih.govrsc.org

Historical Context of Coelenterazine 400a (DeepBlueC™) Discovery and Development

Coelenterazine 400a, also commercially known as DeepBlueC™, emerged from the ongoing efforts to create coelenterazine analogs with distinct spectral properties. bioscience.co.ukthomassci.comfishersci.com It is a bisdeoxy derivative of the native coelenterazine. aatbio.comcaymanchem.com The key structural modification in Coelenterazine 400a involves the replacement of the sulfur and oxygen heteroatoms of the methylene (B1212753) bridge, a change that directly influences the color of the light emitted during the bioluminescent reaction catalyzed by Renilla luciferase. medchemexpress.commedchemexpress.comtargetmol.com

The design and synthesis of Coelenterazine 400a were driven by the need for a substrate that would produce a blue-shifted light emission. nanolight.com This characteristic is particularly valuable in specific research applications where minimizing spectral overlap with other fluorescent molecules is crucial. The development of this compound, along with others, has been part of a broader trend to create a portfolio of bioluminescent substrates to meet the diverse demands of modern biological research. researchgate.net

Role as a Specialized Substrate in Bioluminescent Systems

Coelenterazine 400a functions as a specialized substrate primarily for Renilla luciferase (RLuc) and its variants. medchemexpress.comtargetmol.comglpbio.com In the presence of RLuc and molecular oxygen, Coelenterazine 400a is oxidized, leading to the formation of a high-energy intermediate that subsequently decays, releasing energy in the form of light. glpbio.com A defining feature of this reaction is the emission of blue light with a peak wavelength of approximately 395-400 nm. biotium.combioscience.co.ukbioscience.co.ukthomassci.comfishersci.comaatbio.commedchemexpress.commedchemexpress.comglpbio.com

This distinct emission spectrum sets Coelenterazine 400a apart from native coelenterazine, which produces light with a maximum emission at around 475 nm when catalyzed by RLuc. caymanchem.comnanolight.com This significant blue shift is the primary reason for its utility in specific advanced applications.

| Property | Description |

| Common Name | Coelenterazine 400a, DeepBlueC™ |

| Chemical Nature | Bisdeoxy derivative of coelenterazine |

| Enzyme | Renilla luciferase (RLuc) and its variants |

| Emission Maximum | ~395-400 nm |

| Appearance | Off-white to pinkish solid |

| Solubility | Soluble in ethanol (B145695) and methanol |

This table summarizes the key properties of Coelenterazine 400a as a bioluminescent substrate.

Significance in Advancing Biochemical and Cell Biology Research

The unique spectral properties of Coelenterazine 400a have made it particularly significant in the advancement of specific techniques within biochemistry and cell biology, most notably Bioluminescence Resonance Energy Transfer (BRET). biotium.comaatbio.commedchemexpress.commedchemexpress.comtargetmol.com BRET is a powerful method used to study protein-protein interactions in living cells. biotium.com

The BRET² assay, a specific version of this technique, commonly utilizes Coelenterazine 400a. caymanchem.comcaymanchem.com In this system, Renilla luciferase acts as the energy donor, and a green fluorescent protein (GFP) variant, such as GFP2 or GFP10, serves as the acceptor. aatbio.comcaymanchem.comcaymanchem.com The ~400 nm light emitted from the RLuc-Coelenterazine 400a reaction is at an ideal wavelength to excite these specific GFP acceptors when they are in close proximity (typically less than 10 nanometers), leading to a measurable light emission from the acceptor. biotium.combioscience.co.ukbioscience.co.ukthomassci.comfishersci.comvwr.com The minimal spectral overlap between the donor emission and the acceptor emission is a key advantage of using Coelenterazine 400a, as it provides a higher signal resolution. medchemexpress.commedchemexpress.comtargetmol.com

This enhanced resolution is critical for the sensitive detection of molecular interactions, making Coelenterazine 400a an invaluable tool for investigating a wide range of biological processes, including G protein-coupled receptor (GPCR) signaling. aatbio.comcaymanchem.comcaymanchem.com The ability to monitor these interactions in real-time within a cellular context provides researchers with profound insights into complex biological pathways. nanolight.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H23ClN3O+ |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

2,8-dibenzyl-6-phenyl-1,2-dihydroimidazo[1,2-a]pyrazin-4-ium-3-one;hydrochloride |

InChI |

InChI=1S/C26H21N3O.ClH/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21;/h1-15,18,23H,16-17H2;1H/p+1 |

InChI Key |

XZPUVURZZOHRNO-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)[N+]3=C(N2)C(=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl |

Origin of Product |

United States |

Mechanism of Bioluminescence Catalyzed by Coelenterazine 400a Hydrochloride

Fundamental Principles of Coelenterazine-Mediated Chemiluminescence

The fundamental principle behind the light emission of coelenterazine (B1669285) and its analogs, including Coelenterazine 400a, is an oxidation reaction. illinois.eduwikipedia.org This process, whether occurring as enzyme-catalyzed bioluminescence or as enzyme-independent chemiluminescence, shares a common mechanistic framework. illinois.eduscispace.com The reaction is initiated by the interaction of the coelenterazine molecule with oxygen, which leads to the formation of a high-energy intermediate. scispace.commdpi.com This intermediate is unstable and decomposes, releasing energy in the form of a photon. illinois.edunih.gov The color, or wavelength, of the emitted light can be influenced by modifications to the coelenterazine chemical structure and the specific enzymatic environment provided by the luciferase. scispace.comrsc.org In the absence of an enzyme, this oxidation can be triggered in aprotic polar solvents or by reactive oxygen species like the superoxide (B77818) anion. illinois.edubiotium.com

Enzymatic Oxidative Decarboxylation Pathway

The bioluminescent reaction catalyzed by an enzyme like Renilla luciferase is a highly efficient process known as oxidative decarboxylation. researchgate.netnih.gov This pathway involves a series of defined chemical steps that transform the substrate, Coelenterazine 400a, into an excited-state product that ultimately emits light.

The catalytic cycle begins with the binding of molecular oxygen (O₂) to the C-2 position of the central imidazopyrazinone core of the coelenterazine molecule. scispace.comnih.gov This oxygenation is a critical, rate-determining step in the bioluminescence reaction. scispace.commdpi.com In the context of Ca²⁺-regulated photoproteins like aequorin, this oxygenation step occurs during the formation of the active photoprotein, which stably binds a 2-hydroperoxycoelenterazine intermediate. nih.govwikipedia.org For luciferases such as Renilla luciferase acting on Coelenterazine 400a, the binding of molecular oxygen directly initiates the sequence leading to light emission. glpbio.comscispace.com

Following the binding of oxygen, the molecule undergoes a rapid intramolecular rearrangement. This leads to the formation of a highly strained, four-membered ring structure known as a dioxetanone or 1,2-dioxetane (B1211799) intermediate. scispace.commdpi.comwikipedia.orgmedchemexpress.com This cyclic peroxide intermediate is extremely unstable and possesses a high degree of stored chemical energy. nih.govnih.gov Theoretical studies suggest that the neutral form of this dioxetanone intermediate is key to achieving efficient chemiexcitation. researchgate.net The decomposition of this high-energy intermediate is the pivotal event that leads to the generation of light. nih.govnih.gov

The inherent instability of the dioxetanone intermediate leads to its spontaneous decomposition. scispace.comnih.gov The four-membered ring breaks, cleaving the oxygen-oxygen and carbon-carbon bonds. nih.gov This breakdown results in the release of a molecule of carbon dioxide (CO₂) and the formation of the final product, an amide known as coelenteramide (B1206865), in an electronically excited state. scispace.comnih.govwikipedia.orgmedchemexpress.com The specific product derived from Coelenterazine 400a is the corresponding coelenteramide analog, Coelenteramide 400a. medchemexpress.com

Excited State Formation and Photon Emission Characteristics

The energy released during the decarboxylation of the dioxetanone intermediate is not lost as heat but is instead used to promote the newly formed coelenteramide molecule to a singlet excited state (S₁). scispace.comnih.gov This electronically excited molecule cannot remain in this high-energy state indefinitely. It relaxes to its stable ground state (S₀) by emitting the excess energy as a photon of light. scispace.comnih.gov The specific energy, and therefore the wavelength (color), of this emitted photon is a defining characteristic of the particular coelenterazine analog and the luciferase enzyme involved. mdpi.comscispace.com

Coelenterazine 400a is a bisdeoxy derivative of native coelenterazine. caymanchem.comaatbio.com When it is oxidized by Renilla luciferase, it exhibits a distinct emission spectrum with a maximum peak at approximately 395 to 400 nm. nanolight.comcaymanchem.comgbiosciences.comfishersci.com This blue-shifted emission is significantly different from that of native coelenterazine, which emits light with a peak around 475-480 nm with the same enzyme. caymanchem.comscispace.com This shorter wavelength emission makes Coelenterazine 400a particularly advantageous for BRET applications, as it minimizes spectral overlap with commonly used green fluorescent protein (GFP) acceptors. nanolight.comgbiosciences.combiotium.com

Table 1: Properties of Coelenterazine 400a (hydrochloride)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₆H₂₁N₃O · HCl | caymanchem.com |

| Molecular Weight | 427.9 g/mol | caymanchem.com |

| Alternative Names | 2,8-Dibenzyl-6-phenyl-imidazo[1,2a]pyrazin-3-(7H)-one, DeepBlueC™ | gbiosciences.comfishersci.com |

| Appearance | Yellow to orange powder/crystalline solid | caymanchem.comgbiosciences.com |

| Solubility | Soluble in Methanol or Ethanol (B145695) | gbiosciences.com |

| Enzyme Substrate | Renilla luciferase (RLuc) | caymanchem.comglpbio.com |

Table 2: Emission Characteristics with Renilla Luciferase

| Compound | Emission Maximum (λmax) | Source(s) |

|---|---|---|

| Coelenterazine (native) | ~475-480 nm | caymanchem.comscispace.com |

| Coelenterazine 400a (hydrochloride) | ~395-400 nm | caymanchem.comglpbio.comgbiosciences.comfishersci.com |

Contribution of Phenolate (B1203915) Anion and Neutral Coelenteramide to Emission Spectra

The color of light, or the emission spectrum, produced in the bioluminescence reaction is determined by the specific chemical structure of the light-emitting molecule, which is the excited-state product, coelenteramide. nih.gov The final coelenteramide product can exist in several different ionic forms, each with a characteristic fluorescence emission maximum. nih.govnih.gov The specific luciferase enzyme and the structure of the coelenterazine analog influence which form of the coelenteramide is predominantly generated, thus dictating the emission wavelength. nih.gov

The primary emitting species in many coelenterazine-based reactions is the phenolate anion of coelenteramide, which typically produces light in the range of 470–490 nm. scispace.comnih.gov However, other forms can also be the primary emitter. nih.gov Coelenterazine 400a is a bisdeoxy derivative of native coelenterazine, meaning it lacks the hydroxyl groups on its phenyl rings. caymanchem.comcaymanchem.com Specifically, the absence of the hydroxyl group at the C-6 position of the imidazopyrazinone core prevents the formation of the phenolate anion. nih.gov

Consequently, the bioluminescent reaction with Coelenterazine 400a and Renilla luciferase primarily generates the neutral form of the corresponding coelenteramide. nih.govnih.gov This neutral species is known to have a fluorescence emission maximum in the blue region of the spectrum, at approximately 395-400 nm. nih.govmedchemexpress.combiotium.commedchemexpress.com This results in the characteristic blue light emission observed when Coelenterazine 400a is used as a substrate for RLuc. medchemexpress.commedchemexpress.comaatbio.combiomol.com This distinct emission spectrum makes it a preferred substrate for Bioluminescence Resonance Energy Transfer (BRET) applications, where minimal spectral overlap with green fluorescent protein (GFP) acceptors is crucial. caymanchem.combiotium.combiomol.com

The different potential emitting species of coelenteramide and their approximate emission maxima are summarized below.

| Emitting Species | Approximate Emission Maximum | Relevance to Coelenterazine 400a |

| Neutral Species | ~400 nm | Primary emitter for Coelenterazine 400a due to its bisdeoxy structure. nih.govnih.gov |

| Amide Anion | ~450 nm | Not the primary emitter for Coelenterazine 400a. nih.gov |

| Phenolate Anion | ~480–490 nm | Not formed with Coelenterazine 400a due to the lack of the C-6 hydroxyl group. nih.govnih.gov |

| Pyrazine Anion | ~535–550 nm | Not the primary emitter for Coelenterazine 400a. nih.gov |

Kinetic Analysis of Bioluminescent Reaction

The kinetic properties of the bioluminescent reaction catalyzed by luciferase with Coelenterazine 400a (hydrochloride) as a substrate are crucial for understanding and applying this system in reporter gene assays and other analytical techniques. The analysis involves determining key parameters that describe the rate and efficiency of the reaction. medchemexpress.comrevvity.com

Determination of Michaelis Constant (Kₘ)

The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity between the enzyme (luciferase) and its substrate (Coelenterazine 400a). A lower Kₘ value indicates a higher affinity. The determination of Kₘ for the Coelenterazine 400a reaction is typically performed by measuring the initial reaction rates at various substrate concentrations. medchemexpress.com These data are then often plotted using a Lineweaver-Burk plot, which allows for the graphical determination of Kₘ. medchemexpress.commedchemexpress.com

Analysis of Maximum Reaction Rate (Vmax)

The maximum reaction rate (Vmax) is the rate of the reaction when the enzyme is fully saturated with the substrate. It reflects the maximum catalytic capacity of the luciferase under specific conditions (e.g., enzyme concentration, pH, and temperature). Vmax is determined concurrently with Kₘ from the same set of experimental data measuring reaction rates at varying substrate concentrations. medchemexpress.com

Luminescence Decay Kinetics and Half-Decay Life

The luminescence signal generated by the reaction of Coelenterazine 400a with luciferase is not constant over time. The reaction exhibits what is known as "flash" kinetics. biotium.com This is characterized by a rapid increase in light emission immediately after the substrate is introduced to the enzyme, reaching a peak intensity very quickly. revvity.com Following this peak, the luminescence signal begins to decay. The half-decay life is the time it takes for the luminescence intensity to decrease to 50% of its peak value. This rapid decay is a key kinetic feature of Coelenterazine 400a, contrasting with "glow" type substrates that provide a more stable, long-lasting signal. biotium.com The reaction is typically monitored until the luminescence is complete to calculate the total light yield or quantum yield. medchemexpress.commedchemexpress.com

A summary of the kinetic parameters for the bioluminescent reaction is provided below.

| Parameter | Description | Method of Determination |

| Michaelis Constant (Kₘ) | Substrate concentration at half-maximal velocity; indicates enzyme-substrate affinity. medchemexpress.com | Determined from initial reaction rates at varying substrate concentrations, often using a Lineweaver-Burk plot. medchemexpress.commedchemexpress.com |

| Maximum Reaction Rate (Vmax) | The maximum rate of the reaction at saturating substrate concentrations. medchemexpress.com | Determined from the same data set used for Kₘ. medchemexpress.com |

| Catalytic Constant (kcat) | Turnover number; number of substrate molecules converted per enzyme molecule per unit time. medchemexpress.com | Calculated from Vmax and the known enzyme concentration. medchemexpress.commedchemexpress.com |

| Decay Kinetics | The change in luminescence intensity over time. Coelenterazine 400a exhibits "flash" kinetics with a rapid decay after an initial peak. biotium.comrevvity.com | Measured by monitoring the light output over time using a photometer. medchemexpress.commedchemexpress.com |

Interactions with Luciferases and Photoproteins in Research Systems

Substrate Specificity for Renilla Luciferase (Rluc)

Coelenterazine (B1669285) 400a is well-established as a substrate for Renilla luciferase (Rluc), an enzyme originating from the sea pansy Renilla reniformis. nanolight.comgbiosciences.combiotium.com Upon enzymatic oxidation by Rluc, Coelenterazine 400a emits a characteristic blue light with an emission maximum centered around 395-400 nm. biotium.commedchemexpress.com This is a significant blue shift compared to the ~480 nm emission produced by the reaction of Rluc with native coelenterazine. basicmedicalkey.com This distinct spectral property is a key reason for its widespread use, especially in Bioluminescence Resonance Energy Transfer (BRET) assays, where minimizing spectral overlap between the donor and acceptor fluorophores is crucial. biotium.combasicmedicalkey.com The altered emission spectrum of Coelenterazine 400a is attributed to the replacement of heteroatoms in the methylene (B1212753) bridge of the coelenterazine core structure. medchemexpress.com

The interaction between Coelenterazine 400a and wild-type Renilla luciferase (wt-Rluc) involves the binding of the substrate into the enzyme's active site, followed by an oxidative decarboxylation reaction. nih.gov In the presence of molecular oxygen, Rluc catalyzes the oxidation of Coelenterazine 400a, leading to the formation of an unstable dioxetanone intermediate. The decomposition of this intermediate releases energy in the form of light, yielding the product coelenteramide (B1206865) 400a and carbon dioxide. mdpi.com

Table 1: Properties of Coelenterazine Analogs with Wild-Type Renilla Luciferase

| Compound | Emission Max (nm) | Relative Light Output |

|---|---|---|

| Native Coelenterazine | ~482 | Baseline |

| Coelenterazine 400a | ~395-400 | Varies by assay conditions |

| Coelenterazine h | ~475 | ~10-20x > Native |

This table provides a qualitative comparison based on available data. Actual values can vary depending on experimental conditions.

To improve the stability and light output of Renilla luciferase for various applications, several engineered mutants have been developed, with RLuc8 and RLuc3 being notable examples. nanolight.com These mutants exhibit enhanced properties when used with Coelenterazine 400a.

RLuc8, a variant with eight amino acid substitutions, demonstrates a significantly enhanced performance. stanford.edu Studies have shown that RLuc8 has a four-fold greater light output compared to the wild-type enzyme. stanford.edu This enhancement is due to a combination of improved kinetics and a higher quantum yield. stanford.edu Specifically, with bisdeoxycoelenterazine (B14779409) (Coelenterazine 400a), RLuc8 exhibits an approximately 30-fold increase in quantum yield. stanford.edu The improved characteristics of RLuc8 make the combination with Coelenterazine 400a particularly advantageous for applications requiring high sensitivity. Protocols have been developed that specifically utilize Coelenterazine 400a with RLuc8 mutants, such as RLuc8.6-53, for robust bioluminescence measurements. medchemexpress.com

Table 2: Comparison of Wild-Type Rluc and Rluc8 with Coelenterazine Substrates

| Enzyme | Substrate | Key Improvement |

|---|---|---|

| RLuc8 | Native Coelenterazine | ~4-fold increase in light output |

| RLuc8 | Coelenterazine 400a | ~30-fold increase in quantum yield |

Data adapted from studies on RLuc8, highlighting its enhanced properties. stanford.edu

Interactions with Aequorin Protein for Chemiluminescence

Aequorin is a photoprotein from the jellyfish Aequorea victoria that is widely used as a calcium indicator. nih.govthermofisher.com The functional aequorin complex consists of the apoaequorin protein, molecular oxygen, and a coelenterazine analog. thermofisher.com When calcium ions bind to the complex, it undergoes a conformational change that triggers the oxidation of the coelenterazine analog, resulting in a flash of light. thermofisher.com

While Coelenterazine 400a is primarily recognized for its use with Renilla luciferase, the broader family of coelenterazines, including native coelenterazine and other analogs, are known to reconstitute with apoaequorin. biotium.comavantorsciences.comavantorsciences.com The specific properties of the resulting photoprotein, such as its affinity for calcium and the intensity of the light emission, are dependent on the coelenterazine analog used. thermofisher.com For instance, aequorin reconstituted with Coelenterazine hcp has a high quantum yield and a fast response to calcium. thermofisher.com Although detailed studies on the interaction of Coelenterazine 400a specifically with aequorin are less common, the general mechanism of chemiluminescence via the aequorin complex is a fundamental principle in the application of coelenterazines for calcium detection. nih.govnih.gov

Differentiation from Gaussia Luciferase Substrate Profile

Gaussia luciferase (Gluc), isolated from the copepod Gaussia princeps, is another coelenterazine-dependent luciferase that is smaller and typically produces a much brighter signal than Renilla luciferase with its native substrate. basicmedicalkey.com However, a key distinguishing feature lies in their substrate preferences.

Coelenterazine 400a is a good substrate for Renilla luciferase but is reported to not be effectively oxidized by Gaussia luciferase. nanolight.comgbiosciences.com This differential substrate specificity is a critical consideration in dual-luciferase reporter assays where the activities of both enzymes need to be measured independently. While native coelenterazine can serve as a substrate for both Rluc and Gluc, the use of Coelenterazine 400a allows for the specific measurement of Rluc activity in the presence of Gluc. zellbio.eu With native coelenterazine, the luminescence intensity from Gluc can be over 100-fold higher than that from Rluc under similar conditions, further highlighting the differences in their catalytic efficiencies with the native substrate. nih.govelsevierpure.com

Structural Insights into Luciferase-Substrate Active Site Interactions

The understanding of how Coelenterazine 400a and other coelenterazines interact with the active site of luciferases has been advanced through crystallographic, spectroscopic, and computational studies. nih.gov For Renilla-type luciferases, it is proposed that the deprotonated form of coelenterazine enters the active site. researchgate.net

Within the catalytic pocket, the coelenterazine molecule is thought to adopt a Y-shaped conformation. researchgate.net This orientation facilitates an attack by molecular oxygen, initiating the oxidative reaction that leads to light emission. researchgate.net The binding mode of substrate analogs has been visualized through co-crystal structures, providing molecular snapshots of the steps from coelenterazine to coelenteramide. scispace.com

As mentioned previously, a catalytic triad (B1167595) of conserved residues—D120, E144, and H285—is considered essential for the catalytic activity of Renilla luciferase. nih.gov These residues are believed to directly participate in the oxidative decarboxylation of the coelenterazine substrate.

In addition to this catalytic core, other conserved residues play crucial roles. A conserved proton-relay system, involving an aspartate residue, is thought to be vital for achieving a high emission intensity by protonating the excited coelenteramide product. researchgate.net Another aspartate residue located on the rim of the catalytic pocket is suggested to fine-tune the electronic state of the coelenteramide, which in turn influences the color of the emitted light by promoting the formation of the blue light-emitting phenolate (B1203915) anion. researchgate.net The mutation of these and other residues in the active site can lead to changes in substrate specificity, kinetic properties, and the emission spectrum of the bioluminescence reaction.

Proposed Mechanisms of O2 and Substrate Positioning

The bioluminescent reaction of Coelenterazine 400a (hydrochloride), like other coelenterazine analogues, is fundamentally an oxidative decarboxylation process that requires precise positioning of both the substrate and molecular oxygen within the catalytic environment of a luciferase or photoprotein. nih.gov While the general mechanism is shared, the specific interactions within the protein's active site are crucial for catalytic efficiency and determining the properties of the emitted light, such as the characteristic blue-shifted emission of Coelenterazine 400a. nih.govbioscience.co.uk

The reaction is initiated by the binding of molecular oxygen (O2) to the C-2 position of the imidazopyrazinone core of the coelenterazine molecule. scispace.com This step leads to the rapid formation of a peroxide intermediate. scispace.combiorxiv.org This high-energy intermediate subsequently cyclizes to form a transient, four-membered dioxetanone ring. scispace.comacs.org The decomposition of this dioxetanone is the light-emitting step, releasing carbon dioxide and the product, coelenteramide, in an excited state. nih.govacs.org

The role of the enzyme—be it a luciferase or a photoprotein—is to provide a specialized microenvironment that facilitates this sequence of events. In Ca²⁺-regulated photoproteins, the enzyme stabilizes the 2-hydroperoxycoelenterazine intermediate so effectively that it can be stored until a calcium signal triggers the light emission. nih.gov In luciferases, which follow classical enzyme-substrate kinetics, the active site orchestrates the binding and reaction of coelenterazine and oxygen. nih.govnih.gov

Substrate Positioning in the Active Site:

Structural and mutagenesis studies on luciferases that utilize coelenterazine, such as Renilla luciferase (RLuc), have identified key amino acid residues responsible for binding the substrate and facilitating catalysis. For RLuc, which is a primary enzyme partner for Coelenterazine 400a, two triads of residues have been highlighted as critical. nih.govnanolight.com

Catalytic Triad: The residues Aspartic Acid-120 (D120), Glutamic Acid-144 (E144), and Histidine-285 (H285) are proposed to form the catalytic triad directly involved in the decarboxylation reaction. nih.gov

Binding Triad: A second group of residues—Asparagine-53 (N53), Tryptophan-121 (W121), and Proline-220 (P220)—are implicated in the correct positioning and binding of the coelenterazine substrate within the active site. nih.gov

In Ca²⁺-regulated photoproteins like aequorin and obelin, a different catalytic triad, typically involving tyrosine, tryptophan, and histidine residues, coordinates the reaction. nih.gov For instance, in obelin, Histidine-175 is thought to play a dual role in both the formation of the active photoprotein complex and the subsequent Ca²⁺-triggered bioluminescence. nih.gov

Interactive Table: Key Residues in Renilla Luciferase Active Site

| Residue Group | Amino Acid Residues | Proposed Function |

|---|---|---|

| Catalytic Triad | D120, E144, H285 | Directly involved in the oxidative decarboxylation reaction. nih.gov |

Positioning and Activation of Molecular Oxygen:

Molecular oxygen acts as a co-substrate in the luciferase-catalyzed reaction. biorxiv.org Research on ancestral Renilla-type luciferases suggests that the binding site for O₂ is located between two specific residues, Asparagine-51 (N51) and Tryptophan-119 (W119). biorxiv.org This site is analogous to a halide-binding site in related dehalogenase enzymes, and studies have shown that halide ions can compete with oxygen for binding at this location, thereby inhibiting the luciferase activity. biorxiv.org

The reaction mechanism proposes that the deprotonation of the coelenterazine molecule creates an anionic form that is reactive toward oxygen. biorxiv.org Within the anaerobic apo-obelin-coelenterazine complex, it is suggested that coelenterazine exists in equilibrium between different forms. The introduction of oxygen shifts this equilibrium, favoring a C2⁻ anionic form that readily reacts with O₂ to form a peroxy anion, initiating the luminescent pathway. nih.gov The specific structure of Coelenterazine 400a, a derivative of native coelenterazine, influences its interaction with these residues, leading to its characteristic emission maximum around 400 nm, which is attributed to the neutral form of the resulting coelenteramide product. nih.govbioscience.co.uk

Interactive Table: Properties of Coelenterazine 400a vs. Native Coelenterazine with RLuc

| Property | Native Coelenterazine | Coelenterazine 400a |

|---|---|---|

| Emission Maximum | ~475 nm nanolight.com | ~400 nm nanolight.commedchemexpress.com |

| Common Enzyme Partner | Renilla Luciferase (RLuc) bioscience.co.uk | Renilla Luciferase (RLuc) & mutants (e.g., RLuc8) nanolight.comnanolight.com |

| Primary Application | General reporter assays bioscience.co.uk | Bioluminescence Resonance Energy Transfer (BRET) bioscience.co.uknanolight.com |

Applications of Coelenterazine 400a Hydrochloride in Advanced Bioluminescence Techniques

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to monitor protein-protein interactions in real-time within live cells. nih.govresearchgate.net The assay relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule when they are in close proximity (typically less than 10 nm). nih.gov Coelenterazine (B1669285) 400a is a key component in a specific version of this technology. aatbio.comcaymanchem.com

In a typical BRET experiment, one protein of interest is fused to a donor luciferase, such as Renilla luciferase, and another protein is fused to an acceptor fluorophore, like Green Fluorescent Protein (GFP). researchgate.net When the two proteins interact, the energy released from the luciferase-catalyzed oxidation of its substrate, Coelenterazine 400a, excites the acceptor fluorophore, which in turn emits light at its characteristic wavelength. nih.gov This energy transfer provides a measurable signal indicating the proximity of the two proteins. nanolight.com

Coelenterazine 400a is specifically utilized in the BRET2 protocol. caymanchem.comcaymanchem.com The oxidation of Coelenterazine 400a by Renilla luciferase results in a blue-shifted light emission with a peak at approximately 395-400 nm. medchemexpress.comglpbio.combiotium.com This distinct emission spectrum is a defining feature of the BRET2 system and offers advantages over the original BRET1 protocol, which uses native coelenterazine or coelenterazine h and has an emission peak around 475-480 nm. caymanchem.commonash.edu

The primary advantage of the BRET2 system is the improved spectral separation between the donor emission and the acceptor emission. nih.gov This greater separation reduces the background signal caused by the donor's light emission bleeding into the acceptor's detection channel, resulting in a higher signal-to-noise ratio. nih.govnuvucameras.com This enhanced resolution makes BRET2 particularly suitable for screening assays and for detecting interactions between proteins expressed at low levels. monash.edunih.gov

The 395-400 nm emission peak of the RLuc-Coelenterazine 400a system makes it an ideal donor for specific green fluorescent protein variants that have excitation peaks in this range. aatbio.commonash.edu Class 1 and 3 GFP acceptors, such as GFP2 and GFP10, are commonly paired with Coelenterazine 400a in BRET2 assays. caymanchem.commonash.edu These GFP variants are specifically adapted for excitation around 400 nm while maintaining their emission peaks at approximately 509-510 nm. monash.edunih.gov This spectral compatibility between the Coelenterazine 400a donor and GFP2/GFP10 acceptors is crucial for efficient energy transfer in BRET2 studies. monash.edu

| BRET System Component | Characteristic | Reference |

| BRET Protocol | BRET2 | caymanchem.comcaymanchem.com |

| Substrate | Coelenterazine 400a (hydrochloride) | monash.edunih.gov |

| Donor Enzyme | Renilla luciferase (RLuc) | aatbio.commedchemexpress.com |

| Donor Emission Peak | ~395-400 nm | medchemexpress.comglpbio.combiotium.com |

| Acceptor Fluorophores | GFP2, GFP10 | caymanchem.commonash.edu |

| Acceptor Excitation Peak | ~395-400 nm | monash.edu |

| Acceptor Emission Peak | ~509-510 nm | monash.edunih.gov |

BRET assays utilizing Coelenterazine 400a are widely employed to investigate a variety of protein-protein interactions within the complex environment of living cells. aatbio.comcaymanchem.comglpbio.com This technology has been instrumental in elucidating the dynamics of cellular signaling pathways and other intracellular events. nanolight.com

A significant application of the Coelenterazine 400a-based BRET2 assay is in the study of G protein-coupled receptor (GPCR) signaling. aatbio.comcaymanchem.commonash.edu GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication by detecting molecules outside the cell and activating internal signal transduction pathways. BRET2 has been used to study various aspects of GPCR function, including receptor dimerization and the interaction of GPCRs with other proteins, such as β-arrestins. nih.govcaymanchem.com For instance, the BRET2/arrestin assay in stable recombinant cells provides a platform to screen for compounds that interact with GPCRs. caymanchem.com

The ability to perform measurements in living cells allows for the real-time monitoring of the dynamic interactions between receptors and their associated G-proteins. caymanchem.com Upon agonist stimulation, conformational changes in the GPCR can lead to the recruitment and activation of G-proteins. BRET2 assays with Coelenterazine 400a can capture these transient interactions, providing valuable insights into the kinetics of receptor activation and signaling. nih.gov For example, real-time BRET2 assays have been used to compare the interaction of wild-type and mutant vasopressin type II receptors with β-arrestin 2, revealing differences in their interaction kinetics upon ligand stimulation. researchgate.net

Beyond direct protein-protein interactions, BRET2 with Coelenterazine 400a can be used in broader proximity assays to monitor a range of intracellular events. nanolight.com By designing fusion proteins where the interaction or a conformational change is indicative of a specific cellular process, researchers can use BRET to study events like the activation of signaling cascades and the translocation of proteins between cellular compartments. nanolight.com The high signal resolution of the BRET2 system makes it a sensitive tool for detecting these subtle changes in protein proximity. medchemexpress.com

| Application Area | Specific Research Focus | Key Findings with Coelenterazine 400a | References |

| GPCR Signaling | Receptor-arrestin interactions | Development of stable cell-based screening platforms. | caymanchem.com |

| GPCR Signaling | GPCR dimerization and oligomerization | Provided evidence for the existence of GPCR dimers and higher-order complexes in living cells. | monash.edu |

| Receptor & G-Protein Dynamics | Real-time monitoring of ligand-induced interactions | Enabled the kinetic analysis of vasopressin receptor interaction with β-arrestin. | researchgate.net |

| Intracellular Proximity Assays | Drug development and screening | Used as a tool to screen for drugs that modulate GPCR-mediated cell signaling. | nanolight.com |

Monitoring of Proteolytic Cleavage

The unique spectral properties of Coelenterazine 400a make it a valuable substrate in bioluminescence resonance energy transfer (BRET)-based assays designed to monitor proteolytic cleavage. Research has demonstrated the effectiveness of BRET in the real-time monitoring of thrombin-catalysed proteolytic cleavage. aatbio.com These assays typically involve a fusion protein consisting of a donor luciferase, such as Renilla luciferase (RLuc), and an acceptor fluorophore, separated by a specific protease cleavage site.

In the absence of proteolytic activity, the close proximity of the donor and acceptor allows for efficient energy transfer upon the addition of Coelenterazine 400a. However, when the specific protease is present, it cleaves the recognition site, leading to the separation of the donor and acceptor. This separation results in a decrease in BRET signal, which can be quantitatively measured to determine the rate of proteolytic cleavage. The use of Coelenterazine 400a in these assays provides a sensitive and continuous method for studying protease activity in vitro and in living cells.

Signal Resolution and Background Interference in BRET Systems

Coelenterazine 400a is integral to the BRET² system, a second-generation BRET assay designed for improved signal resolution and reduced background interference. caymanchem.combasicmedicalkey.com When oxidized by Renilla luciferase, Coelenterazine 400a emits light with a maximum wavelength of approximately 395-400 nm. aatbio.commedchemexpress.commedchemexpress.com This blue-shifted emission spectrum provides a larger separation between the donor emission and the acceptor emission, which is typically a green fluorescent protein (GFP) variant like GFP² or GFP10 that emits around 510 nm. basicmedicalkey.comnih.gov

This increased spectral separation, a key feature of the BRET² system, minimizes the "bleed-through" of the donor signal into the acceptor detection channel, a common source of background noise in BRET¹ assays that utilize substrates like coelenterazine h with a higher emission wavelength. nih.gov The result is a higher signal-to-noise ratio and greater sensitivity, allowing for the detection of weaker or more transient protein-protein interactions. nih.govnuvucameras.com Consequently, Coelenterazine 400a is the preferred substrate for BRET studies where high signal resolution is paramount. biotium.comavantorsciences.com

| BRET System | Donor Substrate | Donor Emission Peak (approx.) | Acceptor | Acceptor Emission Peak (approx.) | Spectral Separation |

| BRET¹ | Coelenterazine h | 475-480 nm | eYFP, Venus | 510-530 nm | ~50 nm |

| BRET² | Coelenterazine 400a | 395-400 nm | GFP², GFP10 | 510 nm | ~110-115 nm |

Reporter Gene Assays

Coelenterazine 400a serves as a substrate for Renilla luciferase in reporter gene assays, which are widely used to study gene expression and regulation. nanolight.com In these assays, the gene encoding Renilla luciferase is placed under the control of a specific promoter or regulatory element of interest. The expression of the luciferase enzyme, and consequently the amount of light produced upon the addition of Coelenterazine 400a, is directly proportional to the activity of the promoter.

The bioluminescent signal generated from the reaction between Renilla luciferase and Coelenterazine 400a can be easily and sensitively measured, providing a quantitative readout of gene expression levels. This makes it a valuable tool for studying the effects of various stimuli, drugs, or genetic modifications on gene regulation.

Dual-Luciferase Reporter Assay Systems

In dual-luciferase reporter assays, two different luciferases, typically firefly luciferase and Renilla luciferase, are used simultaneously to improve the accuracy of the results. researchgate.net The firefly luciferase acts as the experimental reporter, linked to the promoter of interest, while the Renilla luciferase serves as an internal control to normalize for variations in cell number and transfection efficiency.

Coelenterazine 400a is the specific substrate for the Renilla luciferase in this system. After measuring the firefly luciferase activity, a second reagent is added that quenches the firefly luciferase reaction and simultaneously provides Coelenterazine 400a for the Renilla luciferase reaction. researchgate.net The ratio of the two luciferase activities provides a more accurate and reliable measure of the experimental reporter's expression.

Calcium Ion Detection and Imaging in Research Settings

Coelenterazine 400a plays a crucial role in the detection and imaging of calcium ions (Ca²⁺) in various research settings. nanolight.com It is a key component of the aequorin-based calcium sensing system.

Mechanism with Aequorin Protein in Ca²⁺ Measurement

Aequorin is a photoprotein from the jellyfish Aequorea victoria that consists of the apoprotein, apoaequorin, and the luminophore, coelenterazine. thermofisher.comnih.gov In its reconstituted form, aequorin can bind to calcium ions. The binding of Ca²⁺ to aequorin triggers a conformational change in the protein, leading to the oxidation of coelenterazine to coelenteramide (B1206865) and the emission of blue light. ucl.ac.ukmdpi.com

Coelenterazine 400a can be used as the coelenterazine analog in this system. The intensity of the light emitted is directly proportional to the concentration of free calcium ions, allowing for the quantitative measurement of Ca²⁺ levels. mdpi.com This system is highly sensitive and can detect a broad range of calcium concentrations. biotium.comavantorsciences.com

Monitoring Intracellular Calcium Levels in Cellular Processes

The aequorin system, utilizing Coelenterazine 400a, is a powerful tool for monitoring dynamic changes in intracellular calcium levels, which are critical for a vast array of cellular processes. Because apoaequorin can be genetically expressed and targeted to specific subcellular compartments, researchers can measure Ca²⁺ dynamics in organelles such as the endoplasmic reticulum, mitochondria, and the nucleus. ucl.ac.uk This allows for the detailed investigation of the role of calcium signaling in processes like muscle contraction, neurotransmission, and gene expression.

The ability to monitor Ca²⁺ levels in real-time within living cells provides invaluable insights into the complex spatial and temporal regulation of calcium signaling pathways.

Development of Novel Bioluminescent Probes

Coelenterazine 400a (hydrochloride), also known as DeepBlueC™, serves as a critical tool in advanced bioluminescence techniques, primarily due to its distinct spectral properties when oxidized by Renilla luciferase (RLuc). rsc.org As a bisdeoxy derivative of coelenterazine, it produces a characteristic blue light emission with a maximum wavelength of approximately 395-400 nm. medchemexpress.comglpbio.comaatbio.comnih.gov This significant blue shift compared to the ~475 nm emission of native coelenterazine is advantageous, particularly in Bioluminescence Resonance Energy Transfer (BRET) assays. glpbio.comnanolight.combiomol.com The shorter wavelength of Coelenterazine 400a minimizes spectral overlap with the emission of commonly used green fluorescent protein (GFP) acceptors, thereby providing higher signal resolution and making it a preferred substrate for BRET2 protocols. medchemexpress.comresearchgate.netbiotium.com

The unique characteristics of Coelenterazine 400a have established it as a foundational scaffold for the rational design and synthesis of new generations of bioluminescent probes. rsc.orgscispace.com Researchers have focused on modifying the imidazopyrazinone core of Coelenterazine 400a to develop novel analogues with enhanced properties, such as brighter luminescence, altered emission wavelengths, and improved kinetic profiles. rsc.orgnih.govresearchgate.net These modifications typically involve introducing various substituents at the C-6 and other positions of the core structure. rsc.orgresearchgate.net

Detailed Research Findings

Recent research has yielded a series of novel coelenterazine derivatives based on the Coelenterazine 400a structure, demonstrating the potential to fine-tune bioluminescent signals for specific applications. A study focused on introducing different substituents at the C-6 position of the imidazopyrazinone core produced several promising new compounds. rsc.orgresearchgate.net

These findings indicate that strategic chemical modifications to the Coelenterazine 400a backbone can lead to the development of superior bioluminescent probes. For instance, the introduction of electron-richer groups at the C-6 position was shown to influence the peak emission wavelength. rsc.org While most new derivatives exhibited a red-shift compared to Coelenterazine 400a, their emissions were still blue-shifted relative to native coelenterazine. rsc.org Conversely, adding an electron-withdrawing group was found to diminish or eliminate bioluminescent activity. rsc.orgresearchgate.net The development of probes like compound B2, which shows greater bioluminescence intensity and better kinetics than its predecessors, highlights the progress in creating highly sensitive tools for in vitro and in vivo biological assays. rsc.org

The table below summarizes the bioluminescent properties of several novel derivatives in comparison to Coelenterazine 400a when paired with Renilla luciferase.

| Compound | Max Emission (λmax, nm) | Relative Light Intensity vs. DeepBlueC™ (1 μM) | Key Findings |

| Coelenterazine 400a (DeepBlueC™) | ~400 | 100% | Standard BRET2 donor substrate. rsc.org |

| Compound B2 | 484 | ~9634% | ~100-fold stronger emission than DeepBlueC™. 70 nm red-shift. Superior to native coelenterazine at concentrations <1 µM. rsc.orgresearchgate.net |

| Compound B5 | 430 | ~2000% | ~20-fold stronger emission compared to DeepBlueC™. rsc.orgresearchgate.net |

| Compound B8 | 440 | ~7460% | ~75-fold stronger emission than DeepBlueC™. researchgate.net |

| Compound B9 | 430 | ~1800% | ~20-fold stronger emission compared to DeepBlueC™. researchgate.net |

| Compound B12 | 428 | ~800% | ~8-fold higher emission than DeepBlueC™. rsc.orgresearchgate.net |

Chemical Modification and Structure Activity Relationship Studies

Design and Synthesis of Coelenterazine (B1669285) 400a Analogs

The synthesis of coelenterazine analogs involves strategic chemical modifications at various positions on the imidazopyrazinone backbone. mdpi.comnih.gov The primary targets for these modifications are the C-2, C-5, C-6, and C-8 positions, as alterations at these sites have been shown to significantly influence the molecule's bioluminescent output. mdpi.com Modern synthetic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings, have become essential tools, enabling the efficient creation of diverse derivatives. illinois.edu These techniques facilitate the introduction of various functional groups that can extend π-conjugation, alter electronic properties, or introduce steric bulk, thereby systematically tuning the analog's performance. nih.govillinois.edunih.gov

The C-6 position of the imidazopyrazinone core is a critical determinant for substrate selectivity and has been a primary focus for modification. nih.govmdpi.comrsc.orgnih.gov The design of analogs with altered C-6 substituents is often guided by the crystal structure of luciferases, which reveals that the active site accommodates the substrate from this position. mdpi.com Researchers have synthesized novel derivatives by introducing extensions and various functional groups at the C-6 phenyl ring. nih.govrsc.org For instance, a series of "C-series" analogs were developed by incorporating bulky functional groups like benzodioxans at this site. mdpi.com Studies have shown that the presence or absence of a hydroxyl (OH) group at the C-6 position is a crucial factor for reactivity with different luciferases. nih.govnih.gov The introduction of an alkynyl bond or a triazole group at this position has been found to interfere with the bioluminescent reaction in certain photoproteins. nih.gov

To achieve a bathochromic, or red-shifted, emission, a key strategy has been the introduction of conjugated groups at the C-8 position of the imidazopyrazinone ring. doi.orglookchem.comresearchgate.net This modification extends the π-electron system of the molecule, which is a common approach to shift emission to longer wavelengths. nih.govresearchgate.net Synthetic routes have been developed to attach conjugated olefins and various aryl moieties, such as thienyl groups, to the C-8 position. doi.orglookchem.comrsc.org Another innovative approach involves replacing the carbon ankle of the C-8 benzyl (B1604629) group with a sulfur atom, further extending π-conjugation and creating a new "S-series" of analogs. nih.gov Combining modifications at both the C-8 and C-6 positions has been shown to produce additive red-shifting effects. rsc.org

While less common than modifications at the C-6 and C-8 positions, substitutions at the C-2 and C-5 sites also play a role in modulating bioluminescent properties. mdpi.comnih.gov The substituent at the C-2 position is important for interaction with specific luciferases; for example, the OH group at this position is considered a key functional group for binding to certain luciferases (ALucs). nih.gov In some designs, a bridge has been created to connect the C-5 and C-6 positions, introducing conformational constraints to the structure. mdpi.com Structure-activity relationship studies have also investigated the role of substituents at the C-5 position in the context of antioxidant properties, indicating that a 5-p-hydroxyphenyl group is a key determinant. nih.gov

To control the timing and duration of the bioluminescent signal, researchers have developed "caged" luciferins. mdpi.com This strategy involves attaching a protective group to the imidazopyrazinone core, often at the C-3 position which is part of the carbonyl system, that temporarily blocks the substrate's interaction with the luciferase. mdpi.com These bulky protective groups, such as a nitrobenzyl moiety or an adamantanecarbonyl group, are designed to be cleaved by a specific trigger, such as enzymatic activity (e.g., esterase or nitroreductase) or UV light. mdpi.com Once the "cage" is removed, the active luciferin (B1168401) is released, initiating the light-emitting reaction. This approach allows for modified and prolonged signal kinetics, which is particularly useful for in vivo imaging applications. mdpi.com

Impact of Structural Modifications on Bioluminescence Properties

Chemical modifications to the coelenterazine scaffold have a profound impact on the resulting bioluminescence, influencing not just the color of the emitted light but also its intensity and duration. nih.govnih.govbioscience.co.uk The interaction between a specific analog and a particular luciferase is highly nuanced, meaning the same compound can produce different bioluminescent profiles with different enzymes. nih.govnih.gov For example, the introduction of electron-withdrawing groups or large substituents can sometimes disrupt the bioluminescent reaction, leading to poor light output. nih.gov Conversely, other modifications can significantly enhance luminescence intensity. bioscience.co.ukbiotium.com

A primary goal of synthesizing coelenterazine analogs is to tune the emission wavelength for specific applications. The color of the emitted light is determined by the specific light-emitting intermediate formed during the enzymatic reaction. mdpi.comnih.gov

Blue-shifting: A significant blue shift in the emission spectrum is often achieved by modifying or removing the hydroxyl (OH) group on the C-6 phenyl ring. mdpi.comnih.gov This alteration favors the formation of a neutral form of the coelenteramide (B1206865) product, which is the light-emitter responsible for blue-shifted luminescence. nih.gov Coelenterazine 400a itself is a prime example of a blue-shifted analog, emitting light with a maximum around 395-400 nm. medchemexpress.comglpbio.comtargetmol.com Other C-6 modified analogs have been shown to produce distinct blue-shifted peaks at approximately 403-413 nm with certain luciferases. mdpi.commdpi.com

Red-shifting: To create red-shifted light, which is more suitable for deep-tissue imaging due to lower absorption by biological tissues, modifications are typically made to extend the molecule's π-electron conjugation. researchgate.netnih.gov The most effective strategy is the direct attachment of an aryl moiety to the C-8 position of the imidazopyrazinone core. doi.orgresearchgate.netrsc.org This has been shown to cause a significant bathochromic shift, with some analogs producing emission peaks in the range of 520–580 nm. doi.orglookchem.com By combining promising modifications at both the C-6 and C-8 positions, researchers have developed analogs with emission maxima approaching 600 nm. researchgate.netrsc.org The "S-series" of analogs, which feature a sulfur atom at the C-8 position, have also demonstrated significantly red-shifted spectra, producing yellow-orange light with certain luciferases. nih.gov

Data Tables

Table 1: Impact of C-Position Modifications on Bioluminescence Emission

This table summarizes how chemical modifications at different positions of the coelenterazine imidazopyrazinone core affect the resulting bioluminescence emission wavelength.

| Modification Position | Type of Modification | Resulting Emission Shift | Example Emission Maxima (λmax) | Reference |

| C-6 | Removal/Modification of -OH group | Blue-shift | ~400 nm | mdpi.comnih.gov |

| C-6 | Introduction of hydroxymethyl group | Blue-shift (with RLuc8) | ~412 nm | nih.gov |

| C-8 | Introduction of conjugated aryl/olefinic groups | Red-shift | 520 - 580 nm | doi.orglookchem.com |

| C-8 | Attachment of aryl moiety (furimazine core) | Red-shift | ~480 nm | researchgate.net |

| C-8 | Sulfur ankle & fluoro group | Red-shift | ~583 nm | nih.gov |

| C-6 & C-8 | Combined modifications | Additive Red-shift | near 600 nm | rsc.org |

Table 2: Compound Names Mentioned in Article

Methodological Considerations in Coelenterazine 400a Hydrochloride Based Assays

Reagent Preparation and Handling for Optimal Performance

Proper preparation and handling of Coelenterazine (B1669285) 400a (hydrochloride) are critical to maintain its activity and ensure reliable experimental outcomes. The compound's susceptibility to auto-oxidation and its solubility characteristics necessitate specific procedures for dissolution and storage.

Solvent Selection and Dissolution Techniques

Coelenterazine 400a (hydrochloride) is a hydrophobic molecule with limited solubility in aqueous solutions. Therefore, organic solvents are typically used to prepare stock solutions. interchim.fr

Recommended Solvents:

Methanol and Ethanol (B145695): These are commonly used solvents for dissolving Coelenterazine 400a. glpbio.comcaymanchem.com It is advisable to use fresh, anhydrous methanol as it can absorb moisture over time, which may affect the stability of the substrate. nanolight.com To minimize oxidation, it is recommended to acidify and degas the alcohol before use. nanolight.com

Dimethyl Sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF): Coelenterazine 400a (hydrochloride) is also soluble in these organic solvents, with a solubility of approximately 0.5 mg/mL. caymanchem.combiomol.com However, caution is advised when using DMSO, as it may promote oxidation of the compound. caymanchem.com

Specialized Solvents: Commercially available solvents, sometimes referred to as "NanoFuel," are also options for dissolving Coelenterazine 400a, potentially offering enhanced solubility and stability. nanolight.comnanolight.com For instance, certain specialized solvents can dissolve Coelenterazine 400a at concentrations up to 2.5 mg/mL, compared to 1 mg/mL in other proprietary solvents. nanolight.com

Dissolution Procedure: To prepare a stock solution, the crystalline solid of Coelenterazine 400a (hydrochloride) should be dissolved in the chosen solvent, which should be purged with an inert gas to minimize oxygen exposure. caymanchem.com For instance, a 1 mM stock solution can be prepared by dissolving the compound in 100% ethanol or methanol. glpbio.com

Stability and Storage Conditions to Prevent Auto-oxidation

Coelenterazine 400a is susceptible to auto-oxidation due to the presence of oxygen and moisture, which can reduce its activity. nanolight.com Therefore, stringent storage conditions are necessary to preserve its integrity.

Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C for short-term storage or -80°C for long-term storage. nanolight.com It is crucial to protect it from light and store it under an inert gas like argon in airtight containers. nanolight.com Under these conditions, the crystalline solid is stable for at least four years. caymanchem.com

Storage of Stock Solutions: While it is generally recommended to prepare fresh solutions immediately before use, stock solutions can be stored if necessary. interchim.fr Aliquoting the stock solution and storing it at -20°C or -80°C in the dark is a common practice. glpbio.com When dissolved in certain specialized solvents, Coelenterazine 400a can be stable for at least one year when stored at -20°C or below. nanolight.comnanolight.com Stock solutions in methanol are also expected to have a similar shelf-life under these conditions. nanolight.com It is important to note that once diluted into aqueous solutions, the stability of Coelenterazine 400a decreases significantly and may be completely gone overnight at room temperature. interchim.fr Slightly acidic conditions (pH 3-6) can help prevent auto-oxidation in solutions. interchim.fr

Assay Optimization Parameters

To achieve sensitive and reliable results, several parameters of the Coelenterazine 400a-based assay must be optimized. These include determining the optimal substrate concentration and ensuring appropriate buffer conditions.

Substrate Concentration Determination

The concentration of Coelenterazine 400a can significantly influence the kinetics and intensity of the bioluminescent reaction. The optimal concentration often needs to be determined empirically for each specific assay system.

A common starting point for many assays is a working solution of 100 µM Coelenterazine 400a. nanolight.com In a typical Bioluminescence Resonance Energy Transfer (BRET) assay, a final concentration of 10 µM may be used. glpbio.com For kinetic studies, the Michaelis constant (Km) of the substrate can be determined using a Lineweaver-Burk plot to understand the enzyme-substrate interaction. medchemexpress.commedchemexpress.com

| Parameter | Recommended Starting Concentration | Final Assay Concentration (Example) |

|---|---|---|

| Stock Solution | 1.0 - 5.0 mM medchemexpress.commedchemexpress.com | N/A |

| Working Solution | 100 µM nanolight.com | N/A |

| BRET Assay | N/A | 10 µM glpbio.com |

Buffer Conditions and pH Effects on Reaction

The buffer composition and pH of the reaction environment can have a profound effect on the bioluminescence output. The stability and activity of both the luciferase enzyme and Coelenterazine 400a are pH-dependent.

Detection Methodologies

The light emitted from the Coelenterazine 400a reaction is typically detected using a luminometer or a multi-mode microplate reader. glpbio.commedchemexpress.com Coelenterazine 400a, in the presence of Renilla luciferase, produces blue light with an emission maximum around 395-400 nm. medchemexpress.commedchemexpress.com This distinct spectral property makes it particularly suitable for BRET assays, where it serves as the energy donor, often paired with a green fluorescent protein (GFP) as the acceptor. nanolight.combiotium.com The short emission wavelength of Coelenterazine 400a minimizes spectral overlap with the emission of the GFP acceptor, thereby improving the signal resolution in BRET studies. nanolight.combiotium.com

For precise measurements, especially for determining quantum yield, a multi-channel spectrometer with a liquid nitrogen-cooled CCD detector can be used. medchemexpress.commedchemexpress.com The absolute spectral sensitivity of such instruments should be calibrated using a standard lamp. medchemexpress.commedchemexpress.com Additionally, custom-made photometers equipped with a photomultiplier tube (PMT) are employed for measuring specific parameters of the bioluminescence reaction. medchemexpress.commedchemexpress.com

| Instrumentation | Application | Key Considerations |

|---|---|---|

| Luminometer/Microplate Reader | General luminescence intensity measurements | Appropriate filters for the 395-400 nm emission peak. |

| Multi-channel Spectrometer | Detailed spectral analysis and quantum yield determination | Requires calibration with a spectral irradiance standard lamp. medchemexpress.commedchemexpress.com |

| Photometer with PMT | Measurement of specific reaction parameters | Absolute response should be determined for quantitative analysis. medchemexpress.commedchemexpress.com |

Use of Luminometers and Spectrophotometers

The accurate measurement of the light output from Coelenterazine 400a (hydrochloride)-based assays is fundamental to obtaining reliable and reproducible data. This is primarily achieved through the use of two key instruments: luminometers and spectrophotometers.

Luminometers are essential for quantifying the bioluminescent signal generated from the enzymatic reaction between a luciferase and Coelenterazine 400a. These instruments are highly sensitive photometers designed to detect and measure the emission of visible light resulting from a chemical reaction. Key considerations when using a luminometer for Coelenterazine 400a assays include:

Sensitivity and Dynamic Range: The instrument must be sensitive enough to detect low levels of light emission, which is particularly important when working with low concentrations of luciferase or substrate. A wide dynamic range is also crucial to accurately measure both weak and strong signals without saturation.

Wavelength Detection: Coelenterazine 400a, in the presence of Renilla luciferase, emits light with a maximum wavelength of approximately 395-400 nm. nanolight.comaatbio.com The luminometer's detector should have high efficiency in this blue-light region of the spectrum.

Injectors: For kinetic assays, luminometers equipped with automated injectors are highly advantageous. Injectors allow for the precise and rapid addition of Coelenterazine 400a or other reagents to the sample wells immediately before or during the measurement, ensuring the capture of the initial flash of light, which is often the peak of the kinetic profile.

Temperature Control: Enzyme kinetics are temperature-sensitive. Therefore, a luminometer with temperature control capabilities is important for maintaining consistent and physiologically relevant assay conditions.

Spectrophotometers , while not the primary instrument for measuring bioluminescence intensity, play a crucial role in characterizing the spectral properties of the emitted light. A multi-channel spectrometer can be used to record the bioluminescence spectrum of the reaction mixture. medchemexpress.com This is particularly important for:

Spectral Characterization: Confirming the emission maximum of the Coelenterazine 400a-luciferase reaction, which can be influenced by the specific luciferase variant and the local microenvironment.

Bioluminescence Resonance Energy Transfer (BRET) Assays: In BRET assays, where Coelenterazine 400a acts as the donor molecule, a spectrophotometer is used to measure the emission spectra of both the donor and the acceptor fluorophore to confirm energy transfer. aatbio.comnanolight.com

The table below summarizes the primary applications of luminometers and spectrophotometers in Coelenterazine 400a-based assays.

| Instrument | Primary Application | Key Features |

| Luminometer | Quantification of bioluminescence intensity | High sensitivity, wide dynamic range, automated injectors, temperature control |

| Spectrophotometer | Characterization of emission spectra | Wavelength scanning capabilities |

Data Analysis Software (e.g., GraphPad Prism for kinetic parameters)

The analysis of data generated from Coelenterazine 400a-based assays, particularly for kinetic studies, requires specialized software to accurately model the reaction dynamics and derive meaningful parameters. GraphPad Prism is a widely used software package for this purpose. researchgate.netnih.gov

Kinetic Parameter Determination:

In enzyme kinetics, the Michaelis-Menten model is often used to describe the relationship between the substrate concentration and the reaction rate. Data analysis software like GraphPad Prism can fit the experimental data to the Michaelis-Menten equation to determine key kinetic parameters: researchgate.net

Km (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

kcat (catalytic constant): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

The software utilizes non-linear regression to fit the data, providing the best-fit values for these parameters along with their standard errors and confidence intervals. graphpad.com

Analyzing Bioluminescence Data:

For time-course experiments, where the bioluminescent signal is measured over time, data analysis software can be used to:

Plot Kinetic Curves: Visualize the change in light output over time, which typically shows a rapid increase to a peak followed by a gradual decay. revvity.com

Determine Peak Signal: Identify the maximum light intensity, which is often a critical parameter in endpoint assays.

Calculate Area Under the Curve (AUC): Integrate the signal over a specific time interval to obtain a measure of the total light emission.

The following table outlines the key kinetic parameters that can be determined using data analysis software.

| Parameter | Description | Significance |

| Km | Michaelis constant | Indicates the affinity of the luciferase for Coelenterazine 400a. |

| kcat | Catalytic constant | Represents the turnover rate of the luciferase. |

| Vmax | Maximum reaction velocity | The maximum rate of the reaction at saturating substrate concentrations. |

Addressing Challenges in Assay Implementation

Impact of P-glycoprotein (Pgp) Transport on Intracellular Signal

A significant challenge in the implementation of intracellular assays using coelenterazine-based substrates is the influence of efflux transporters, particularly P-glycoprotein (Pgp). nih.govnih.gov Pgp, also known as multidrug resistance protein 1 (MDR1), is a membrane protein that actively transports a wide range of substrates out of cells. frontiersin.orgresearchgate.net

Mechanism of Signal Reduction:

Studies have shown that native coelenterazine is a substrate for human Pgp. nih.govnih.gov When cells express high levels of Pgp, the intracellular concentration of coelenterazine is significantly reduced due to its efficient efflux from the cell. nih.gov This leads to a lower availability of the substrate for the intracellular luciferase, resulting in a diminished bioluminescent signal. nih.govnih.gov

This phenomenon can have a profound impact on the interpretation of assay results, particularly in studies involving:

Cancer Cells: Many cancer cell lines overexpress Pgp, which is a major mechanism of multidrug resistance. researchgate.net

Reporter Gene Assays: If the cells used in a reporter gene assay express Pgp, the measured luciferase activity may not accurately reflect the true level of gene expression due to substrate limitation. nih.govnih.gov

The following table summarizes the effect of Pgp on Coelenterazine 400a-based assays.

| Cell Type | Pgp Expression | Intracellular Coelenterazine Concentration | Bioluminescent Signal |

| Pgp-negative | Low/Absent | High | Strong |

| Pgp-positive | High | Low | Weak |

Comparative Analyses with Other Bioluminescent Substrates and Systems

Comparison with Native Coelenterazine (B1669285)

Native coelenterazine is the natural substrate for a variety of marine luciferases, including Renilla luciferase (Rluc), and serves as a fundamental benchmark for its analogs. bioscience.co.uk

A primary distinction between Coelenterazine 400a and native coelenterazine lies in their light emission spectra when oxidized by Renilla luciferase. Coelenterazine 400a, also known as DeepBlueC™, is a bisdeoxy derivative of coelenterazine that generates a significantly blue-shifted emission. aatbio.com Its emission peak is centered around 395-400 nm. bioscience.co.ukaatbio.cominterchim.fr This contrasts sharply with native coelenterazine, which emits light in the blue-green region of the spectrum, with a peak emission between 460 nm and 470 nm. zellbio.eu This substantial spectral separation is a key reason for Coelenterazine 400a's preference in specific applications, such as Bioluminescence Resonance Energy Transfer (BRET). bioscience.co.ukbiotium.com The 400 nm emission of the Coelenterazine 400a/Rluc system minimizes spectral overlap and interference with the emission of commonly used green fluorescent protein (GFP) acceptors, which typically emit around 510 nm. bioscience.co.ukzellbio.eu

While Coelenterazine 400a offers a distinct spectral advantage, its light output can differ from that of native coelenterazine. Several factors, including the specific luciferase variant and assay conditions, influence the relative luminescence intensity. While some analogs like coelenterazine h have been reported to have a 10 to 20-fold higher luminescent intensity than native coelenterazine in certain contexts, the focus with Coelenterazine 400a is often on its spectral properties rather than sheer brightness. zellbio.eu Research designing new derivatives based on the Coelenterazine 400a structure has aimed to create compounds with higher bioluminescence intensity while retaining the favorable blue-shifted emission. rsc.org

Table 1: Emission Maxima of Coelenterazine 400a vs. Native Coelenterazine with Renilla Luciferase

| Compound | Emission Maximum (nm) |

|---|---|

| Coelenterazine 400a | ~395 - 400 bioscience.co.ukaatbio.cominterchim.fr |

| Native Coelenterazine | ~460 - 470 zellbio.eu |

Comparative Studies with Coelenterazine H (BRET1 Substrate)

Coelenterazine h is another crucial analog, primarily used as the substrate in the original BRET methodology, now termed BRET1. interchim.frnih.gov Coelenterazine 400a is the substrate for the second-generation technique, BRET2. interchim.frnih.gov

The development of BRET2 using Coelenterazine 400a was driven by the need for greater spectral separation between the donor and acceptor signals. nih.gov In the BRET1 system, the donor pair is Rluc with coelenterazine h (emission max ~475-480 nm), and a common acceptor is Yellow Fluorescent Protein (YFP) (emission max ~535 nm). nih.govresearchgate.net The BRET2 system pairs Rluc with Coelenterazine 400a (emission max ~400 nm) and an acceptor like GFP2 (emission max ~515 nm). nih.gov

The superior signal resolution of the BRET2 system directly translates to higher sensitivity in assays designed to monitor dynamic cellular processes like protease activity. nih.gov In a study directly comparing the two systems for monitoring proteolytic cleavage, the BRET2 assay for the enzyme thrombin was found to be 2.9 times more sensitive than the BRET1 version. nih.gov The calculated limit of detection for thrombin was 15 pM for BRET2, compared to 53 pM for BRET1. nih.gov Similarly, for monitoring caspase-3 activity, the BRET2 system demonstrated a change in BRET ratio of 15.45 upon cleavage, versus only 2.00 for BRET1, highlighting the enhanced sensitivity of the Coelenterazine 400a-based system for such applications. nih.gov These findings suggest that BRET2 is a more suitable system for studying protein-protein interactions and for use as a sensor for monitoring protease activity. nih.gov

Table 2: Comparison of BRET1 and BRET2 Systems

| Feature | BRET1 | BRET2 |

|---|---|---|

| Donor Substrate | Coelenterazine h nih.gov | Coelenterazine 400a nih.gov |

| Donor Emission Max | ~475 - 480 nm nih.govresearchgate.net | ~395 - 400 nm nih.govresearchgate.net |

| Typical Acceptor | YFP (~535 nm) nih.gov | GFP2 (~515 nm) nih.gov |

| Spectral Separation | Smaller nih.gov | Larger nih.gov |

| Signal Resolution | Lower nih.gov | Greater nih.gov |

| Sensitivity (Thrombin) | 53 pM (LOD) nih.gov | 15 pM (LOD) nih.gov |

| Ratio Change (Thrombin) | 3.05-fold nih.gov | 28.9-fold nih.gov |

Functional Comparison with Other Bioluminescent Analogs (e.g., Furimazine, Prolume Purple)

The quest for ideal bioluminescent substrates has led to the development of numerous coelenterazine analogs beyond Coelenterazine h and 400a. rsc.org

Furimazine : Developed by Promega, Furimazine is a substrate engineered for NanoLuc, a variant of Oplophorus luciferase. rsc.org This system is known for its exceptionally bright luminescence. While Coelenterazine 400a is a substrate for Renilla luciferase, Furimazine is a potent substrate specifically for the engineered NanoLuc, highlighting a key functional difference based on luciferase-substrate pairing. rsc.org

Prolume Purple : This synthetic analog, also known as methoxy (B1213986) e-Coelenterazine, was developed to provide a bright, blue-shifted signal similar to Coelenterazine 400a. nanolight.com It emits light at approximately 405 nm with various Renilla luciferases (RLuc, RLucII, RLuc8). nanolight.com Notably, Prolume Purple is reported to exhibit up to 13-fold higher luminescence than Coelenterazine 400a, offering the potential for significantly brighter signals in the same spectral region. nanolight.com

Table 3: Functional Comparison with Other Analogs

| Analog | Paired Luciferase | Key Feature |

|---|---|---|

| Coelenterazine 400a | Renilla Luciferase interchim.fr | Blue-shifted emission (~400 nm), ideal for BRET2 interchim.frnih.gov |

| Furimazine | NanoLuc (Oplophorus variant) rsc.org | Very high-intensity luminescence with its specific luciferase partner rsc.org |

| Prolume Purple | Renilla Luciferase & variants nanolight.com | Blue-shifted emission (~405 nm) with up to 13x higher intensity than Coelenterazine 400a nanolight.com |

Advantages of Coelenterazine 400a (hydrochloride) in Specific Research Applications

Coelenterazine 400a (hydrochloride), a bisdeoxy derivative of coelenterazine, offers distinct advantages in specific research applications, primarily stemming from its unique spectral properties when utilized as a substrate for Renilla luciferase (Rluc). aatbio.comcaymanchem.com Its utility is most pronounced in techniques requiring high signal resolution and minimal spectral interference, such as Bioluminescence Resonance Energy Transfer (BRET), live-cell imaging, and high-throughput screening.

Superior Performance in BRET Assays

The most significant advantage of Coelenterazine 400a lies in its application in BRET assays, particularly the BRET2 system, designed to monitor protein-protein interactions in real-time. caymanchem.combasicmedicalkey.com BRET technology relies on the non-radiative transfer of energy from a bioluminescent donor molecule (e.g., Rluc) to a fluorescent acceptor molecule (e.g., Green Fluorescent Protein, GFP). The efficiency of this energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra.